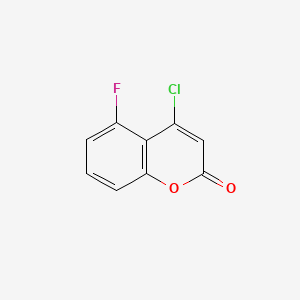

4-Chloro-5-fluorocoumarin

Description

Significance of the Coumarin (B35378) Scaffold in Scientific Inquiry

The coumarin scaffold, a benzopyrone structure, is a privileged motif in medicinal chemistry and materials science. evitachem.comnih.gov Found in numerous natural products, coumarins exhibit a wide spectrum of biological activities, including anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net Their inherent fluorescence and photophysical characteristics also make them valuable in the development of fluorescent probes, sensors, and optical materials. dergipark.org.trresearchgate.net The versatility of the coumarin core allows for extensive chemical modification, enabling the synthesis of a vast library of derivatives with tailored properties. researchgate.net

Research Context of Halogenation in Coumarin Chemistry

Halogenation, the introduction of one or more halogen atoms into a molecule, is a fundamental strategy in synthetic and medicinal chemistry. In the context of coumarins, halogenation can significantly influence their electronic properties, lipophilicity, and metabolic stability. This, in turn, can enhance their biological efficacy and selectivity. thieme-connect.com For instance, the introduction of fluorine, the most electronegative element, can alter the acidity of nearby functional groups and participate in hydrogen bonding, leading to improved binding affinity with biological targets. thieme-connect.com The presence of a chlorine atom can also enhance biological activity and provide a reactive handle for further chemical transformations. sci-hub.st The regioselective halogenation of coumarins is a topic of ongoing research, with various methods being developed to control the position of halogen substitution. nih.gov

Specific Academic Relevance of 4-Chloro-5-fluorocoumarin in Modern Chemical and Biological Research

While extensive research exists for a variety of halogenated coumarins, the specific isomer This compound represents a unique combination of substituents that warrants focused investigation. The presence of a chlorine atom at the 4-position makes it a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. asianpubs.orgresearchgate.net This reactivity is crucial for the synthesis of diverse compound libraries for drug discovery and materials science applications.

The fluorine atom at the 5-position is expected to significantly modulate the electronic and biological properties of the coumarin ring system. Its strong electron-withdrawing nature can influence the reactivity of the entire molecule and potentially enhance its bioactivity. Although specific research on this compound is not extensively documented in publicly available literature, its structural features suggest potential applications as a building block in the synthesis of novel bioactive compounds and functional materials. The study of this particular isomer can contribute to a deeper understanding of structure-activity relationships within the halogenated coumarin class.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4ClFO2 |

|---|---|

Molecular Weight |

198.58 g/mol |

IUPAC Name |

4-chloro-5-fluorochromen-2-one |

InChI |

InChI=1S/C9H4ClFO2/c10-5-4-8(12)13-7-3-1-2-6(11)9(5)7/h1-4H |

InChI Key |

PMQPPMSWZBBBBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CC(=O)O2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 5 Fluorocoumarin and Its Derivatives

Established Synthetic Pathways for Coumarin (B35378) Core Formation

The foundational methods for constructing the coumarin ring system include the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Reformatsky reaction. byjus.comvedantu.comarkat-usa.org These reactions provide versatile routes to a wide array of coumarin derivatives.

Pechmann Condensation Strategies for 4-Substituted Coumarins

The Pechmann condensation is a widely employed and straightforward method for synthesizing 4-substituted coumarins. arkat-usa.orgorganic-chemistry.org This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. organic-chemistry.orgthieme-connect.com The choice of catalyst is crucial, with strong Brønsted acids like methanesulfonic acid or Lewis acids such as aluminum chloride being commonly used. organic-chemistry.org The reaction mechanism involves an initial transesterification catalyzed by the acid, followed by a Michael addition to form the coumarin skeleton and subsequent dehydration to yield the final product. organic-chemistry.org

A significant advantage of the Pechmann reaction is its applicability to a variety of phenols and β-ketoesters, allowing for the synthesis of a diverse range of 4-substituted coumarins. arkat-usa.orgresearchgate.net For instance, the use of substituted phenols and various β-ketoesters can lead to coumarins with different substitution patterns on the benzene (B151609) ring and at the 4-position. organic-chemistry.org Research has also focused on developing more environmentally friendly and efficient catalytic systems. For example, bismuth(III) chloride (BiCl₃) has been utilized as a relatively non-toxic and inexpensive catalyst for the Pechmann condensation under solvent-free conditions, offering high yields and operational simplicity. organic-chemistry.orgscispace.com

Knoevenagel Condensation Approaches

The Knoevenagel condensation provides another versatile route to coumarin derivatives, particularly those substituted at the 3-position. sapub.orgclockss.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a malonic ester, in the presence of a weak base like piperidine (B6355638) or its acetate (B1210297) salt. sapub.orgjst.go.jpyoutube.com The condensation of a salicylaldehyde (B1680747) derivative with a malonic ester derivative, followed by intramolecular cyclization, leads to the formation of the coumarin ring. jst.go.jp

This method is highly adaptable, and by varying the salicylaldehyde and the active methylene compound, a wide range of substituted coumarins can be synthesized. jst.go.jp For instance, using different substituted salicylaldehydes allows for the introduction of substituents at various positions on the benzene ring of the coumarin. jst.go.jp The reaction conditions are generally mild, and recent advancements have explored the use of microwave irradiation and solvent-free conditions to enhance reaction rates and yields. rsc.org

Perkin and Reformatsky Reactions in Coumarin Synthesis

The Perkin reaction, historically significant for the synthesis of coumarin itself, involves the condensation of salicylaldehyde with acetic anhydride (B1165640) in the presence of a weak base like sodium acetate. vedantu.comgoogle.com The reaction proceeds through the formation of an intermediate that undergoes intramolecular cyclization and dehydration to yield coumarin. vedantu.comsciforum.net While a classic method, variations of the Perkin reaction can be used to prepare substituted coumarins. sciforum.net

The Reformatsky reaction offers a pathway to β-hydroxy esters, which can be precursors to coumarins. wisdomlib.orgsciensage.info This reaction typically involves the treatment of an aldehyde or ketone with an α-haloester in the presence of zinc metal. sciensage.info In the context of coumarin synthesis, a salicylaldehyde derivative can be reacted with an α-haloester to generate an intermediate that can then be cyclized to form the coumarin ring. researchgate.net This method is particularly useful for the synthesis of certain substituted coumarins that may be difficult to access through other routes. researchgate.net

Targeted Synthesis of 4-Chloro-5-fluorocoumarin

The synthesis of the specifically substituted this compound requires a multi-step approach that involves the initial formation of a suitably functionalized coumarin precursor followed by targeted halogenation reactions.

Precursor Synthesis and Halogenation Strategies

The synthesis would likely commence with the preparation of a 5-fluorocoumarin derivative. This could be achieved by utilizing a 4-fluorophenol (B42351) as the starting material in one of the established coumarin-forming reactions, such as the Pechmann condensation. For instance, the reaction of 4-fluorophenol with a suitable β-ketoester would yield a 5-fluoro-4-substituted coumarin.

Once the 5-fluorocoumarin scaffold is in place, the next critical step is the introduction of a chlorine atom at the 4-position. If the 4-position is already substituted with a group that can be readily converted to a hydroxyl group, such as a methyl group, subsequent chlorination can be achieved. A common strategy for introducing a chlorine atom at the 4-position of a coumarin is through the reaction of the corresponding 4-hydroxycoumarin (B602359) with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Regioselective Chlorination and Fluorination Methods

Achieving the desired 4-chloro-5-fluoro substitution pattern hinges on the regioselectivity of the halogenation steps. The synthesis of the 5-fluorocoumarin precursor relies on the regioselective formation of the coumarin ring from 4-fluorophenol.

The subsequent chlorination of a 5-fluoro-4-hydroxycoumarin intermediate is a regioselective process, as the hydroxyl group at the 4-position is highly susceptible to replacement by chlorine using standard chlorinating agents. The reactivity of the 4-hydroxycoumarin tautomer facilitates this transformation.

Direct regioselective fluorination and chlorination of an unsubstituted coumarin ring to achieve the 4-chloro-5-fluoro substitution pattern is challenging due to the difficulty in controlling the position of electrophilic aromatic substitution on the coumarin nucleus. Therefore, a strategy involving the synthesis of a pre-functionalized precursor is generally more viable and allows for precise control over the final substitution pattern.

An exploration of the synthetic pathways and derivatization strategies for this compound reveals a landscape rich with potential for creating diverse and complex molecular architectures. While specific research focusing exclusively on this compound is limited, the established chemistry of related halo-coumarins provides a robust framework for understanding its reactivity and potential for modification. These strategies are pivotal for developing novel compounds with tailored properties for various scientific applications.

Reaction Chemistry and Transformational Studies of 4 Chloro 5 Fluorocoumarin

Nucleophilic Substitution Reactions Involving Chlorine and Fluorine Atoms

The coumarin (B35378) nucleus, particularly when substituted with a halogen at the C4 position, is susceptible to nucleophilic attack. The chlorine atom at the C4 position of 4-chloro-5-fluorocoumarin is highly activated towards substitution due to the electron-withdrawing nature of the adjacent carbonyl group and the conjugated system. This makes it a prime site for the introduction of various functionalities.

The general mechanism involves the attack of a nucleophile at the C4 carbon, leading to the displacement of the chloride ion. This reaction is a versatile method for creating libraries of C4-substituted coumarins. While the C5-fluoro group is attached to an aromatic ring and is generally less reactive than the C4-chloro group, it can potentially undergo nucleophilic aromatic substitution under harsh conditions, though substitution at C4 is overwhelmingly favored.

Research Findings:

Amination: 4-Chlorocoumarins readily react with a wide range of primary and secondary amines to yield 4-aminocoumarin (B1268506) derivatives. researchgate.net For instance, the reaction of 4-chloro-3-nitrocoumarin (B1585357) with (4-methoxyphenyl)methanamine in refluxing ethyl acetate (B1210297) in the presence of triethylamine (B128534) produces 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one in good yield. ceon.rs Similarly, reactions of 4-chloro-3-formylcoumarin with various primary amines lead to the corresponding N-substituted 4-amino-3-formylcoumarins. researchgate.net

Thiolation: The chlorine at C4 can be displaced by sulfur nucleophiles. For example, dithiocarbamates, formed in situ from primary amines and carbon disulfide, can react with 4-chlorocoumarin-3-carbaldehyde to yield 4-thioxochromen-2-one derivatives. tandfonline.com

Reactions with Bidentate Nucleophiles: 4-Chlorocoumarin derivatives are excellent substrates for reactions with bidentate nucleophiles to form fused heterocyclic systems. For example, 4-chlorocoumarin-3-sulfonyl chloride reacts with 2-aminopyridines and 2-aminothiazoles at room temperature to initiate the formation of complex fused structures. nih.govuni-hannover.de

| Nucleophile | Reagent/Conditions | Product Type | Yield (%) | Reference |

| Primary Amines | Triethylamine, Ethyl Acetate, Reflux | 4-Alkyl/Arylaminocoumarin | Good | researchgate.net |

| (4-methoxyphenyl)methanamine | Triethylamine, Ethyl Acetate, Reflux | 4-[(4-methoxybenzyl)amino]-3-nitrocoumarin | 78% | ceon.rs |

| 2-Aminopyridines | Acetonitrile, Room Temperature | Pyrido[1',2':2,3]-1,2,4-thiadiazino[6,5-c]benzopyranone precursor | - | nih.govuni-hannover.de |

| Primary Amine + CS₂ | Triethylamine | 4-Thioxochromen-2-one derivative | Good-Excellent | tandfonline.com |

Electrophilic Aromatic Substitution on the this compound Nucleus

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of the coumarin nucleus allows for the introduction of additional functional groups, further modifying the molecule's properties. The regiochemical outcome of such reactions on this compound is dictated by the combined electronic effects of the existing substituents: the C5-fluoro atom, the C4-chloro atom (via its influence on the π-system), and the deactivating effect of the fused α,β-unsaturated lactone ring.

Halogens are known to be deactivating yet ortho, para-directing groups in EAS reactions. organicchemistrytutor.comlibretexts.org Their deactivating nature arises from a strong electron-withdrawing inductive effect (-I), while their directing ability comes from a weaker electron-donating resonance effect (+M) that stabilizes the cationic intermediate (σ-complex) when the electrophile adds to the ortho or para position. organicchemistrytutor.comlibretexts.org

In the case of this compound:

The 5-Fluoro group strongly directs incoming electrophiles to the ortho (C6) and para (C8) positions. Fluorine's +M effect, while modest, is more significant than that of other halogens, which can sometimes make fluorinated rings more reactive than benzene itself at the para position. wikipedia.org

The C4-chloro group also exerts a deactivating inductive effect.

Considering these factors, electrophilic attack is most likely to occur at the C6 or C8 positions, which are ortho and para to the directing 5-fluoro group. The precise outcome would depend on the specific electrophile and reaction conditions, with potential for a mixture of isomers.

Research Findings on Analogous Systems:

While specific EAS studies on this compound are not prevalent, research on related halocoumarins provides insight:

Nitration: The nitration of 4-hydroxycoumarin (B602359) can be directed to either the C3 position or the aromatic ring depending on the conditions. arabjchem.org Nitration of 6-bromo-4-hydroxycoumarin (B1524920) occurs at the C3 position. nih.gov This highlights that the pyrone ring can also be a site of electrophilic attack.

Fluorination: Direct fluorination of coumarin with elemental fluorine can lead to addition across the C3-C4 double bond, while fluorination with Selectfluor® on coumarin substrates has been shown to produce a mixture of 6-fluoro, 7-fluoro, and 8-fluorocoumarin, demonstrating substitution on the aromatic ring. ucc.ie

Cycloaddition Reactions and Heterocycle Fused Systems

The inherent reactivity of 4-chlorocoumarins makes them valuable precursors for the synthesis of more complex, polycyclic heterocyclic systems. These reactions often leverage the C4-chloro group as a reactive handle to initiate a sequence of nucleophilic substitution followed by intramolecular cyclization, or they utilize the C3-C4 double bond in cycloaddition reactions. These transformations are crucial for building libraries of compounds with potential biological activities. mdpi.comsemanticscholar.org

Research Findings:

Fused Pyrrole (B145914) Systems: 4-Chlorocoumarin can serve as a starting point for the synthesis of researchgate.netbenzopyrano[4,3-b]pyrrol-4(1H)-ones. The synthesis involves the initial reaction of 4-chlorocoumarin with an α-amino acid salt to displace the chlorine, followed by further transformations and cyclization to form the fused pyrrole ring. mdpi.com

Fused Pyrazole (B372694) Systems: 4-Chloro-3-formylcoumarin is a key intermediate for synthesizing chromeno[4,3-c]pyrazol-4-ones. It reacts with hydrazine (B178648) derivatives, where the hydrazine attacks the formyl group and the C4 position, leading to a fused pyrazole ring. semanticscholar.orgnih.gov In a related reaction, 4-chlorocoumarin-3-carboxaldehydes can be converted to a 4-azido intermediate, which then cyclizes with hydrazines to form the fused pyrazole system. semanticscholar.org

Fused Thiadiazine Systems: The reaction of 4-chlorocoumarin-3-sulfonyl chloride with bidentate nucleophiles like 2-aminopyridines leads to the formation of complex fused heterocycles such as pyrido[1',2':2,3]-1,2,4-thiadiazino[6,5-c]benzopyran-6-one 7,7-dioxides. nih.govuni-hannover.de

| Starting Material | Reagent(s) | Fused Heterocycle | Reference |

| 4-Chlorocoumarin | α-Amino acid salts, Organometallics | Pyrrolocoumarin | mdpi.com |

| 4-Chloro-3-formylcoumarin | Hydrazine derivatives | Chromeno[4,3-c]pyrazol-4-one | semanticscholar.orgnih.gov |

| 4-Chlorocoumarin-3-sulfonyl chloride | 2-Aminopyridines | Pyrido-thiadiazino-benzopyranone | nih.govuni-hannover.de |

| 4-Chloro-3-nitrocoumarin | Carbon disulfide | Chromeno[3,4-d]thiazol-4-one | nih.gov |

Oxidation-Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound can target several sites within the molecule, including the C3-C4 double bond, the lactone carbonyl group, or the aromatic ring.

Reduction Reactions:

The most common reduction reaction for coumarins involves the saturation of the C3-C4 double bond of the α,β-unsaturated lactone system. This transformation converts the coumarin into a 3,4-dihydrocoumarin (chroman-2-one).

Catalytic Hydrogenation: This is a standard method for reducing the pyrone double bond. Catalysts such as Palladium on carbon (Pd/C) or Nickel Boride are effective. acs.org The reaction is generally chemoselective for the C=C bond, leaving the aromatic ring and the carbonyl group intact under mild conditions. organicchemistrydata.org For example, Hantzsch 1,4-dihydropyridine (B1200194) has been used for the selective reduction of the endocyclic double bond in 3-substituted coumarins. researchgate.net

Conjugate Reduction: Readily accessible 3-alkoxycarbonyl-6-hydroxy-5-halocoumarins can undergo conjugate reduction as a key step in their transformation into 4-halo-5-hydroxyindoles. nih.govrsc.org

Lactone Reduction: More powerful reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can reduce the lactone carbonyl group. google.com

Oxidation Reactions:

The coumarin nucleus is generally stable to oxidation, but under specific conditions, transformations can occur.

Oxidation of Substituents: Functional groups attached to the coumarin ring can be oxidized. For example, an acetyl group can be oxidized to a carboxylic acid.

Ring Oxidation: Strong oxidizing agents can lead to the degradation of the coumarin system. For instance, the oxidation of related phenols can yield quinones. rsc.org The Boyland-Sims oxidation is a known method for the oxidation of anilines and phenols. beilstein-journals.org While not directly demonstrated on this compound, these reactions represent potential pathways for its transformation.

Photochemical Transformations of this compound

Coumarins are well-known for their photochemical reactivity, primarily undergoing [2+2] cycloaddition reactions upon exposure to UV light (typically >300 nm). numberanalytics.comutah.edu This reaction leads to the formation of a cyclobutane (B1203170) ring, linking two coumarin molecules to form a dimer. For this compound, this photodimerization is an expected and significant transformation.

The dimerization can result in four possible stereoisomers: syn head-to-head, anti head-to-head, syn head-to-tail, and anti head-to-tail. The specific product distribution is highly dependent on the reaction conditions (solvent polarity) and the nature of the substituents on the coumarin ring. researchgate.netmdpi.com

Research Findings:

Solid-State vs. Solution: Photoreactions in the solid state are governed by the crystal packing of the monomer (topochemical control). cdnsciencepub.com In some cases, coumarins that are photostable in the solid state readily dimerize in solution. cdnsciencepub.com

Influence of Substituents: The presence and position of substituents can steer the dimerization process. For example, 7-acetoxycoumarin (B77463) undergoes a clean topochemical photoreaction in the solid state to yield the syn head-to-head dimer. cdnsciencepub.com Studies on 4-chlorocoumarin show that it undergoes photodimerization, and research on other halocoumarins like 7-chlorocoumarin and various fluorocoumarins confirms this general reactivity. cdnsciencepub.comnih.govcdnsciencepub.com

Mechanism: The reaction proceeds through the excitation of one coumarin molecule to its excited singlet or triplet state, which then attacks a ground-state molecule. researchgate.net The regioselectivity is often influenced by the stability of the diradical intermediate formed during the reaction. In nonpolar solvents, the anti-head-to-head dimer is often the major product for coumarin itself. researchgate.net

Given the literature, it is highly probable that this compound would undergo photodimerization, with the specific isomeric outcome being dependent on the reaction medium.

Structure Activity Relationship Sar Investigations of 4 Chloro 5 Fluorocoumarin Analogues

Positional Effects of Halogen Substituents on Biological Activity Profiles

The nature and position of halogen substituents on the coumarin (B35378) ring are critical determinants of biological activity. While specific studies on 4-Chloro-5-fluorocoumarin are not extensively documented in publicly available research, the principles of halogen substitution can be extrapolated from studies on related coumarin analogues.

The presence of a chlorine atom at the C4-position and a fluorine atom at the C5-position is anticipated to significantly influence the molecule's electronic and steric properties. The chlorine at C4, an electron-withdrawing group, can impact the reactivity of the pyrone ring. The fluorine atom at C5, the most electronegative element, can alter the molecule's lipophilicity and its ability to form hydrogen bonds, thereby affecting membrane permeability and interaction with biological targets.

Research on other halogenated coumarins provides valuable insights. For instance, studies on 4-methylcoumarins have shown that the nature of the halogen at the 8-position can modulate inhibitory potency against specific enzymes. In one study, 8-chloro analogues were found to be more potent than their 8-bromo and 8-fluoro counterparts, suggesting an optimal size and electronic influence for the substituent at that position. nih.gov This highlights the importance of the specific placement of each halogen. The combination of chlorine at position 4 and fluorine at position 5 in the target scaffold would likely result in a unique electronic distribution and steric profile, which in turn would dictate its specific biological activities.

The following table summarizes the influence of halogen substitutions on the activity of various coumarin derivatives, which can provide a basis for predicting the effects on a this compound scaffold.

| Coumarin Analogue | Halogen Position | Observed Effect on Biological Activity |

| 8-Halogenated-4-methylcoumarins | 8-Chloro | More potent inhibitor of DRA than 8-bromo or 8-fluoro analogues. nih.gov |

| 6-Halogenated coumarins | 6-Chloro | 6-chlorocoumarin derivatives have shown notable inhibitory activity against certain kinases. sci-hub.st |

| 7-Halogenated coumarins | 7-Fluoro | 7-fluoro-2H-chromen-2-one derivatives are studied for various biological activities, with fluorine enhancing lipophilicity. |

| 3-Halogenated coumarins | 3-Fluoro | 3-Fluoro coumarin has been investigated for its potential as an aromatase antagonist. rjptonline.org |

Impact of Peripheral Substituents on Activity Modulation

Beyond the core halogenation pattern, the introduction of various peripheral substituents offers a powerful tool for fine-tuning the biological activity of this compound analogues. The nature, size, and electronic properties of these substituents can profoundly affect potency, selectivity, and pharmacokinetic properties.

For instance, the introduction of different groups at other available positions on the coumarin ring, such as C3, C6, C7, or C8, could lead to a diverse range of biological effects. Studies on other coumarin series have demonstrated that:

Aryl groups: The addition of substituted or unsubstituted phenyl rings at various positions can lead to potent anti-cancer or enzyme inhibitory activities. The substitution pattern on the aryl ring itself can further modulate activity.

Alkyl chains: The length and branching of alkyl chains can influence lipophilicity and, consequently, cell membrane penetration and binding to hydrophobic pockets of target proteins.

Heterocyclic moieties: The incorporation of heterocyclic rings, such as pyrazole (B372694) or imidazole, can introduce additional hydrogen bond donors and acceptors, potentially enhancing target-specific interactions and leading to potent antimicrobial or antiviral activities. nih.govsemanticscholar.org

The table below illustrates the impact of different peripheral substituents on the biological activity of various coumarin cores.

| Coumarin Core | Peripheral Substituent | Position | Resulting Biological Activity |

| 7-Hydroxycoumarin | -[(6-methylpyridin-2-ylthio)methyl] | 4 | Potent 17β-HSD3 inhibitor. sci-hub.st |

| Coumarin-3-carbohydrazide | Benzophenone | - | Potent anticancer properties. |

| 3-Aminocoumarin | Cinnamoyl moiety | - | Potent and broad-spectrum anticancer activity. sci-hub.st |

Conformational Analysis and SAR

The three-dimensional conformation of a molecule is a crucial factor governing its interaction with a biological target. Conformational analysis of this compound analogues can provide valuable insights into their structure-activity relationships.

Molecular docking studies on other coumarin derivatives have shown that specific conformations are required for optimal binding to enzyme active sites. ujpronline.com These studies can help in the rational design of new analogues with improved activity by ensuring that the introduced substituents favor a bioactive conformation.

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Studies

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used to assess the "drug-likeness" of a compound by relating its potency to its size and lipophilicity, respectively. wikipedia.orggardp.orgcore.ac.uksci-hub.se

Ligand Efficiency (LE): This metric normalizes the binding affinity of a compound for its target by its size (typically the number of heavy atoms). It provides a measure of how efficiently a molecule binds to its target on a per-atom basis. A higher LE value is generally desirable, as it suggests that the molecule is making efficient use of its atoms to achieve its potency.

Lipophilic Efficiency (LLE): This metric relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as pIC50 (or pEC50) - logP. A higher LLE indicates that a compound achieves its potency without excessive lipophilicity, which is often associated with poor solubility, high metabolic clearance, and off-target toxicity.

For the SAR of this compound analogues, these metrics would be invaluable for guiding the optimization process. By calculating LE and LLE for a series of analogues, medicinal chemists can identify which modifications lead to genuine improvements in binding efficiency rather than simply increasing potency through non-specific hydrophobic interactions.

The table below provides a hypothetical example of how these metrics could be applied to a series of this compound analogues.

| Compound | pIC50 | logP | Heavy Atoms | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |

| Analogue 1 | 6.5 | 3.0 | 15 | 0.43 | 3.5 |

| Analogue 2 | 7.2 | 3.2 | 18 | 0.40 | 4.0 |

| Analogue 3 | 7.5 | 2.8 | 17 | 0.44 | 4.7 |

In this hypothetical series, Analogue 3 would be considered the most promising lead for further development, as it exhibits the highest lipophilic efficiency and a favorable ligand efficiency, suggesting a good balance of potency and drug-like properties.

Molecular Interactions with Biological Macromolecules

Coumarins, including their halogenated derivatives, are recognized for their broad-ranging biological activities which stem from their interactions with various biological macromolecules. mdpi-res.com The unique, versatile, and electron-rich structure of the coumarin scaffold facilitates interactions with a multitude of molecular targets through various non-covalent forces. mdpi-res.com The introduction of halogen atoms, such as chlorine and fluorine, can significantly modify the electronic and lipophilic properties of the coumarin molecule, thereby influencing its binding affinity and selectivity for specific biological macromolecules. ethernet.edu.et

The π-conjugated system of the coumarin ring is crucial for its interaction with other molecules and ions. mdpi-res.com Plant-derived polyphenols, a category that includes coumarins, have been shown to interact with and inhibit the activity of staphylococcal enterotoxin A. This interaction is believed to depend on the inhibition of molecular interactions between the enterotoxins and their receptor sites in vivo. plos.org Studies on various coumarin derivatives have demonstrated their ability to interact with a wide range of enzymes and receptors within cancer cells through weak bond interactions. mdpi.com

The specific placement of substituents on the coumarin ring plays a critical role in determining its biological activity. For instance, in studies of DRA (downregulated in adenoma) inhibitors, the position of a methyl group on the coumarin ring significantly impacts inhibitory potency. nih.gov This highlights the importance of the substitution pattern in dictating the precise nature of molecular interactions with the target protein. nih.gov

Enzyme Inhibition Mechanisms

Enzyme inhibition is a primary mechanism through which coumarin derivatives exert their pharmacological effects. omicsonline.org Coumarins have been identified as inhibitors of a diverse array of enzymes, contributing to their activities as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comnih.govnih.gov The inhibition can be reversible or irreversible, with reversible inhibition being further classified into competitive, non-competitive, and uncompetitive mechanisms depending on the inhibitor's binding site and its effect on the enzyme's kinetics. omicsonline.orgnih.gov

The coumarin scaffold serves as a privileged structure for the design of enzyme inhibitors due to the relative ease of its chemical modification, allowing for the fine-tuning of its inhibitory potency and selectivity. nih.gov

Coumarin-based antibiotics are known to target the bacterial enzyme DNA gyrase, a type II topoisomerase essential for DNA replication and repair. nih.govnih.gov These compounds typically bind to the B subunit of DNA gyrase, inhibiting its ATPase activity and consequently blocking DNA supercoiling. nih.gov The binding site for coumarins is located in the N-terminal portion of the Gyrase B protein. nih.gov

Molecular docking studies with newly synthesized chromene derivatives, which share a structural relationship with coumarins, have shown binding interactions within the active site of Gyrase B. islandscholar.ca Specifically, docking experiments of certain coumarin derivatives into the ATP binding pocket of the DNA gyrase B enzyme have revealed similar binding modes to known inhibitors like clorobiocin (B606725) and novobiocin. islandscholar.ca Some tetrahydroquinoline derivatives, another class of heterocyclic compounds, have also shown activity against DNA gyrase. researchgate.net

Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. nih.govrjptonline.orgmdpi.com Coumarin derivatives have emerged as a promising class of aromatase inhibitors. nih.govnih.govrjptonline.org These compounds can act as non-steroidal aromatase inhibitors, which reversibly bind to the enzyme. mdpi.comnih.gov

In silico docking studies of various coumarin derivatives have been performed to evaluate their potential as aromatase antagonists. rjptonline.org The binding affinity of these derivatives is compared to standard drugs to identify promising candidates. rjptonline.org For instance, coumarin imidazolyl derivatives have been shown to inhibit the aromatase enzyme, which is a major contributor to estrogen overproduction in estrogen-dependent breast cancer. nih.gov The structure-activity relationship of the coumarin core is crucial for designing potent aromatase inhibitors. nih.gov

The c-Jun N-terminal kinase (JNK) signaling pathway is implicated in various cellular processes, including apoptosis, and is a potential target in cancer therapy, particularly in HER2-positive breast cancer. mdpi.comnih.gov Certain coumarin derivatives have been shown to modulate the JNK phosphorylation pathway. mdpi.comnih.govmdpi-res.com

A study on pyrimidine- and coumarin-linked hybrid molecules identified a lead structure, PC-12 [4-(3-((2-((4-chlorobenzyl)thio) pyrimidin-4-yl)oxy)propoxy)-6-fluoro-2H-chromen-2-one], which was found to enhance JNK phosphorylation through the generation of reactive oxygen species (ROS) in breast cancer cells. mdpi.comnih.govresearchgate.net This enhanced phosphorylation of JNK was associated with the induction of apoptosis. mdpi.comnih.gov Co-treatment with a JNK inhibitor reversed the increased phosphorylation of JNK, confirming the involvement of this pathway. mdpi.com The study suggests that targeting JNK with such hybrid molecules could be a therapeutic strategy for HER2-positive breast cancer. mdpi.comnih.govresearchgate.net

NUDT5 (Nudix Hydrolase 5), also known as ADP-sugar pyrophosphatase, is an enzyme involved in nucleotide metabolism and has been identified as a potential target in breast cancer. mdpi.comuniprot.org NUDT5 can generate nuclear ATP, which is crucial for energy-intensive processes like chromatin remodeling. mdpi.comuniprot.org

Coumarin derivatives have been designed to act as antagonists of the NUDT5 enzyme. mdpi.com Through a template-based design approach, novel coumarin derivatives have been developed to target the NUDT5 protein. mdpi.com These derivatives are thought to interact with a range of enzymes and receptors in cancer cells via weak bond interactions. mdpi.com Molecular docking and dynamics simulation studies have been employed to understand the binding stability and interaction profile of these coumarin derivatives with NUDT5. researchgate.net One such designed coumarin derivative, (2R)-2-((S)-sec-butyl)-5-oxo-4-(2-oxochroman-4-yl)-2,5-dihydro-1H-pyrrol-3-olate, showed a good docking score and binding energy in computational studies. researchgate.net

Downregulated in adenoma (DRA), also known as SLC26A3, is an anion exchanger responsible for chloride, bicarbonate, and oxalate (B1200264) transport in the intestinal epithelium. nih.gov Inhibition of DRA is a potential therapeutic strategy for constipation and calcium oxalate kidney stones. nih.gov

A focused library of substituted 4-methylcoumarin (B1582148) derivatives was synthesized and evaluated for their DRA inhibitory potency. nih.gov Structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the coumarin ring are critical for inhibitory activity. Specifically, 8-chloro-substituted coumarins were found to be more potent than their 8-bromo and 8-fluoro counterparts. nih.gov The study suggests that the size of the substituent at the 8-position affects the potency, with the chloro group providing a better fit for complementary interactions within the binding site. nih.gov The lead compound from this series, an 8-chlorocoumarin derivative, demonstrated improved potency compared to the initial lead candidate. nih.gov

Caspase Activation and Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a hallmark of many biologically active coumarins. Halogenated coumarins, including those with fluoro and chloro substitutions, have been noted for their potent pro-apoptotic activities. researchgate.net The mechanism of apoptosis induction by coumarin derivatives is often mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases, which are central to the execution of the apoptotic program.

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3. Research on various coumarin derivatives demonstrates their ability to trigger these cascades. For instance, certain derivatives have been shown to induce apoptosis by increasing the expression and activation of initiator caspases-8 and -9, which correspond to the extrinsic and intrinsic pathways, respectively. nih.gov Activation of these initiator caspases leads to a downstream activation of effector caspase-3. nih.gov

A key indicator of caspase-3 activation is the cleavage of its substrates, one of which is Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP is a critical step in the execution of apoptosis, and studies on fluorinated coumarin derivatives have confirmed their ability to induce this event. dovepress.com The activation of caspase-3, -8, and -9 in a time-dependent manner highlights the role of these coumarins in initiating and executing the apoptotic program through the mitochondrial pathway. nih.gov The strong electron-withdrawing nature of fluorine and chlorine substituents is thought to enhance the apoptotic-inducing activity of the coumarin scaffold. researchgate.net

Table 1: Effect of Coumarin Derivatives on Caspase Activation and Apoptosis

| Compound Family | Observed Effect | Involved Caspases | Pathway Implication | Reference |

|---|---|---|---|---|

| Fluorinated/Chlorinated Coumarins | Potent induction of apoptosis | Not specified | General Apoptosis | researchgate.net |

| Coumarin Derivatives | Time-dependent increase in activated caspases | Caspase-3, -8, -9 | Intrinsic & Extrinsic Pathways | nih.gov |

| Fluoro-Coumarin Derivatives | Induction of PARP cleavage | Implied Caspase-3 | Effector Caspase Activation | dovepress.com |

PI3-Kinase Pathway Perturbations

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical cascade that regulates a wide array of cellular functions, including cell survival, proliferation, and growth. Aberrant activation of this pathway is a common feature in many cancers, making it a key target for anticancer drug development. nih.gov Coumarin derivatives have emerged as potential inhibitors of this crucial pathway. nih.gov

Research has shown that certain coumarin derivatives can effectively suppress the PI3K/Akt/mTOR pathway. researchgate.netnih.govfrontiersin.org The mechanism involves the direct inhibition of PI3K isoforms, which in turn prevents the phosphorylation and activation of its downstream effector, Akt. nih.gov The suppression of Akt phosphorylation has been demonstrated in cancer cells treated with coumarin analogs. nih.gov This inhibition of the PI3K/Akt cascade disrupts the pro-survival signals, ultimately leading to the induction of apoptosis, as evidenced by the activation of caspase-3 and the cleavage of PARP. nih.govmdpi.com Structure-activity relationship studies indicate that the introduction of specific functional groups, such as pyridinylurea units, can enhance the potency and isoform selectivity of coumarin derivatives against PI3Ks. nih.gov

Table 2: Activity of Coumarin Derivatives on the PI3K Pathway

| Compound Class | Target | Effect | Downstream Consequence | Reference |

|---|---|---|---|---|

| Coumarin-pyridinylurea analogs | PI3Kα, PI3Kβ, PI3Kδ | Potent inhibition | Suppression of Akt phosphorylation, Apoptosis induction | nih.gov |

| General Coumarin Derivatives | PI3K/Akt/mTOR pathway | Suppression of pathway activity | Inhibition of cell proliferation, Apoptosis | nih.gov |

| Coumarin–cinnamic acid hybrids | PI3K/Akt pathway | Inhibition of gene and protein expression | Cell cycle arrest at G2/M, Apoptosis | mdpi.com |

Telomerase Inhibition

Telomerase is a ribonucleoprotein enzyme essential for maintaining the length and integrity of telomeres at the ends of chromosomes. nih.gov In most normal somatic cells, telomerase activity is very low or absent, leading to telomere shortening with each cell division and eventual cellular senescence. However, in the vast majority of cancer cells, telomerase is reactivated, enabling limitless replication. mdpi.com This makes telomerase a highly attractive target for anticancer therapy.

Coumarin derivatives have been investigated as telomerase inhibitors. A notable example involves a ruthenium (II) complex containing a 3-(2′-benzimidazolyl)-7-fluoro-coumarin ligand. This complex demonstrated effective inhibition of telomerase activity in NCI-H460 lung cancer cells. brieflands.com The inhibition of telomerase leads to the erosion of telomeres, which can trigger cell cycle arrest and apoptosis. nih.gov The mechanism of telomerase inhibition can occur through targeting either its catalytic protein subunit (hTERT) or its RNA component (hTR). nih.gov The 7-fluoro substituted group on the coumarin ligand was found to be crucial for the observed anticancer effects, which included telomerase inhibition, subsequent DNA damage, and cell cycle arrest. brieflands.com Similarly, cobalt (II) complexes with halogenated quinolinol ligands have also shown the ability to inhibit telomerase activity. nih.gov

Table 3: Telomerase Inhibition by Coumarin Derivatives and Related Complexes

| Compound | Cell Line | Key Findings | Consequence of Inhibition | Reference |

|---|---|---|---|---|

| Ru(II) complex with 7-fluoro-coumarin ligand | NCI-H460 | Effective telomerase inhibition (53.60%) | DNA damage, S-phase cell cycle arrest, Apoptosis | brieflands.com |

| Co(II) complex with 5,7-dichloro-2-methyl-8-quinolinol | HeLa | Telomerase inhibition (44.10%) | G2/M phase arrest, Mitochondrial dysfunction | nih.gov |

| Coumarine-pyrazoline derivative | Not specified | Potent telomerase inhibition (IC50 = 0.92 ± 0.09 µM) | Cell cycle arrest in G0/G1 phase | nih.gov |

Receptor Binding and Signaling Pathway Interference

TNF-alpha Inhibition Mechanisms

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in immunity and inflammation. mdpi.com However, its excessive production is implicated in the pathogenesis of numerous inflammatory diseases. TNF-α exerts its effects by binding to its receptors (TNFR1 and TNFR2), initiating signaling cascades that lead to various cellular responses, including inflammation and cell death. nih.gov Inhibiting TNF-α activity is a key therapeutic strategy for many autoimmune and inflammatory conditions. wikipedia.org

Coumarin derivatives have been shown to interfere with TNF-α-mediated processes. The mechanism of inhibition does not typically involve direct binding to the TNF-α protein itself, as seen with monoclonal antibody inhibitors. nih.gov Instead, coumarins appear to modulate the downstream effects of TNF-α signaling. For example, thiocoumarin derivatives have been found to be potent inhibitors of the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells. nih.gov ICAM-1 is a cell adhesion molecule whose expression is upregulated by TNF-α and plays a crucial role in the recruitment of leukocytes to sites of inflammation. By inhibiting ICAM-1 expression, these compounds can reduce the inflammatory response. Other coumarin derivatives have been shown to significantly reduce the levels of TNF-α itself in cellular models. brieflands.comnih.gov This suggests that coumarins can interfere with the inflammatory cascade by either suppressing the production of TNF-α or by blocking the cellular responses to it.

Wnt/β-Catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is an evolutionarily conserved cascade that is fundamental during embryonic development and for adult tissue homeostasis. nih.gov The pathway is centered on the regulation of the protein β-catenin. In the absence of a Wnt ligand, β-catenin is targeted for degradation. When Wnt ligands bind to their Frizzled (FZD) receptors, the degradation of β-catenin is inhibited, allowing it to accumulate and translocate to the nucleus, where it activates the transcription of target genes involved in proliferation and cell fate decisions. dovepress.com Aberrant activation of this pathway is a driver in several cancers. nih.gov

Coumarin derivatives have been identified as modulators of this critical pathway. Some derivatives are thought to exert their effects by targeting components at the receptor level, such as the Frizzled (FZD) transmembrane proteins. researchgate.net Other studies on compounds with similar mechanisms have shown that inhibition of the Wnt/β-catenin pathway can occur downstream of β-catenin stabilization, potentially at the transcriptional level. nih.gov Furthermore, the coumarin derivative umbelliferone (B1683723) has been shown to mediate its effects on bone mineralization through the Wnt/β-catenin pathway. nih.gov By interfering with this signaling cascade, coumarin derivatives can influence fundamental cellular processes, highlighting a potential mechanism for their anticancer and other biological activities. nih.govresearchgate.net

Conclusion

4-Chloro-5-fluorocoumarin is a halogenated coumarin (B35378) derivative with significant potential in chemical synthesis and medicinal chemistry. While direct experimental data for this specific isomer is scarce, its structural features suggest it is a valuable building block for creating diverse molecular architectures. The reactivity of the 4-chloro position, combined with the electronic influence of the 5-fluoro substituent, makes it a compelling target for future research. Further investigation into the synthesis, properties, and applications of this compound is warranted to fully explore its scientific potential and contribute to the ever-expanding field of heterocyclic chemistry.

Advanced Spectroscopic Characterization and Photophysical Research of 4 Chloro 5 Fluorocoumarin

Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. labmanager.com For coumarin (B35378) derivatives, these methods are essential for identifying characteristic functional groups and understanding the influence of substituents on the molecular structure.

In the analysis of coumarin compounds, the FT-IR spectrum is typically dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactone ring, usually found in the region of 1700-1750 cm⁻¹. Other significant peaks include C=C stretching vibrations from the aromatic ring and the pyrone ring, C-O stretching, and various bending vibrations. ijcrar.com The presence of halogen substituents, such as chlorine and fluorine, introduces specific vibrational modes. The C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ range, while C-F stretching vibrations appear at higher wavenumbers, generally between 1000 and 1400 cm⁻¹. nih.gov

FT-Raman spectroscopy complements FT-IR, as it relies on changes in polarizability during vibration. labmanager.com Aromatic ring vibrations and symmetric stretches often produce strong signals in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), are frequently employed alongside experimental data to perform detailed vibrational assignments based on the potential energy distribution (PED) of the vibrational modes. ijcrar.comnih.gov

Table 1: Representative Vibrational Frequencies for Substituted Coumarins This table presents typical wavenumber ranges for key functional groups found in coumarin derivatives, as specific experimental data for 4-Chloro-5-fluorocoumarin is not available.

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) | Description |

| C=O Stretch | 1700 - 1750 | 1700 - 1750 | Lactone carbonyl group |

| C=C Stretch | 1500 - 1650 | 1500 - 1650 | Aromatic and pyrone rings |

| C-F Stretch | 1000 - 1400 | 1000 - 1400 | Carbon-fluorine bond |

| C-O Stretch | 1000 - 1300 | 1000 - 1300 | Lactone ether bond |

| C-Cl Stretch | 600 - 800 | 600 - 800 | Carbon-chlorine bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR would provide detailed information about its atomic connectivity and chemical environment.

In the ¹H NMR spectrum, the protons on the coumarin ring system would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). The precise chemical shifts and coupling patterns (multiplicity and coupling constants, J) would allow for the assignment of each proton. For example, the proton at the C3 position would likely appear as a doublet, coupled to the proton at C4, though in this specific molecule C4 is substituted.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the lactone is characteristically deshielded, appearing at a high chemical shift (around 160 ppm). The carbons directly bonded to the electronegative chlorine and fluorine atoms (C4 and C5) would also exhibit specific chemical shifts influenced by these substituents.

Table 2: Predicted NMR Chemical Shift Ranges for this compound This table provides estimated chemical shift (δ) ranges based on general data for coumarin derivatives. Actual values would require experimental determination.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (¹H NMR) |

| ¹H | H-3 | ~6.4 - 6.8 | Singlet or narrow doublet |

| Aromatic H's | ~7.0 - 7.8 | Doublets, Triplets | |

| ¹³C | C=O (C-2) | ~158 - 162 | - |

| C-Cl (C-4) | ~115 - 125 | - | |

| C-F (C-5) | ~150 - 160 (doublet due to C-F coupling) | - | |

| Other Aromatic C's | ~110 - 155 | - |

UV-Visible Absorption and Fluorescence Spectroscopy in Solution and Solid State

Coumarins are well-known for their significant UV absorption and fluorescence properties, which form the basis of their use in various applications. The electronic transitions, typically π → π* in nature, are sensitive to the substitution pattern on the coumarin core.

The UV-Visible absorption spectrum of a coumarin derivative generally displays one or more strong absorption bands in the UV or near-visible region (250-450 nm). researchgate.net The introduction of a chlorine atom at the 4-position and a fluorine atom at the 5-position is expected to influence the absorption and emission maxima. Upon excitation with light of an appropriate wavelength, this compound is expected to exhibit fluorescence, emitting light at a longer wavelength than it absorbs.

The photophysical properties of many coumarin dyes are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. rsc.org The absorption (λ_abs) and fluorescence (λ_em) maxima often shift with changes in solvent polarity. This behavior is typically attributed to a change in the dipole moment of the molecule upon electronic excitation, leading to an intramolecular charge transfer (ICT) character in the excited state. instras.com

In polar solvents, the excited state is often more stabilized than the ground state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. researchgate.netnih.gov Conversely, the effect on the absorption spectrum can be more complex. At high concentrations, phenomena such as aggregation-caused quenching (ACQ) can occur, leading to a decrease in fluorescence intensity.

Table 3: Expected Solvent Effects on Photophysical Properties of this compound Illustrative data based on the behavior of similar coumarin dyes.

| Solvent | Polarity (Δf) | Expected λ_abs (nm) | Expected λ_em (nm) |

| Cyclohexane | ~0.00 | ~340 | ~390 |

| Toluene | ~0.01 | ~345 | ~405 |

| Dichloromethane | ~0.22 | ~355 | ~425 |

| Acetonitrile | ~0.31 | ~360 | ~440 |

| Ethanol | ~0.29 | ~362 | ~450 |

Quantum Yield Determinations

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. Coumarin derivatives are known to exhibit a wide range of quantum yields, from nearly non-emissive to highly fluorescent (Φ_F > 0.9). researchgate.netsapub.org

The quantum yield is typically determined using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate or other coumarin dyes). chalmers.se The quantum yield of this compound would be expected to vary with the solvent, often decreasing in more polar solvents due to the stabilization of non-radiative decay pathways. rsc.org

The Stokes shift is the difference in energy (or wavelength/wavenumber) between the maximum of the absorption and the maximum of the emission spectrum. nih.gov A large Stokes shift is often a desirable characteristic for fluorescent probes, as it facilitates the separation of the excitation and emission signals, reducing self-absorption and improving detection sensitivity. mpg.de

For coumarin dyes exhibiting ICT, the Stokes shift typically increases with increasing solvent polarity. This is because polar solvents stabilize the charge-separated excited state more than the ground state, lowering the energy of the emitted photon and thus increasing the energy gap between absorption and emission. nih.gov

Table 4: Representative Stokes Shift Values for Coumarin Dyes in Various Solvents

| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |

| Toluene | 345 | 405 | 60 | ~4300 |

| Dichloromethane | 355 | 425 | 70 | ~4700 |

| Acetonitrile | 360 | 440 | 80 | ~5200 |

Mass Spectrometry for High-Resolution Analysis and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, allowing for the confident determination of its elemental formula. mdpi.com Techniques like electrospray ionization (ESI) or electron ionization (EI) are used to generate ions that are then analyzed.

Under electron ionization, coumarins exhibit characteristic fragmentation patterns. A hallmark fragmentation pathway is the loss of a carbon monoxide (CO) molecule from the pyrone ring, resulting in the formation of a benzofuran radical ion. benthamopen.com This initial loss is often followed by subsequent losses of another CO molecule or a hydrogen radical. benthamopen.comresearchgate.net

For this compound (exact mass: 198.0044 g/mol ), HRMS would confirm its elemental composition (C₉H₄ClFO₂). The fragmentation pattern would be expected to show a molecular ion peak [M]⁺• and key fragment ions corresponding to the loss of CO ([M-CO]⁺•) and the loss of a chlorine atom ([M-Cl]⁺). The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, further aiding in structural confirmation.

Table 5: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound

| Ion | Proposed Formula | Calculated m/z | Description |

| [M]⁺• | [C₉H₄³⁵ClFO₂]⁺• | 198.0044 | Molecular Ion |

| [M+2]⁺• | [C₉H₄³⁷ClFO₂]⁺• | 199.9985 | Isotope Peak |

| [M-CO]⁺• | [C₈H₄³⁵ClFO]⁺• | 170.0095 | Loss of Carbon Monoxide |

| [M-Cl]⁺ | [C₉H₄FO₂]⁺ | 163.0195 | Loss of Chlorine radical |

X-ray Crystallography for Solid-State Structural Elucidation

The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physical and chemical properties of a compound. X-ray crystallography stands as the definitive method for elucidating such structures, providing detailed insights into molecular geometry, conformation, and intermolecular interactions. However, a comprehensive search of the scientific literature reveals a notable absence of specific X-ray crystallographic studies for this compound.

While data for the target compound is not available, the study of related coumarin derivatives by X-ray crystallography offers valuable insights into the structural characteristics of this class of compounds. These studies typically reveal a planar or near-planar coumarin ring system. For instance, in a study of 4-(2-fluorophenyl)-7-methoxycoumarin, X-ray crystallography confirmed the planarity of the aromatic systems.

The structural analysis of coumarin derivatives through X-ray diffraction allows for the precise determination of key structural parameters. These include bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's stability and reactivity. For example, in some coumarin compounds, asymmetry in the O—C=O bond angles within the lactone ring has been observed.

Furthermore, X-ray crystallography illuminates the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions can include hydrogen bonding and π-π stacking, which significantly influence the material's bulk properties.

To illustrate the type of data obtained from such an analysis, a representative table of crystallographic data for a generic coumarin derivative is presented below. It is important to emphasize that this table is for illustrative purposes only and does not represent experimental data for this compound.

Table 1: Representative Crystallographic Data for a Coumarin Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 6.987 |

| c (Å) | 12.456 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 716.5 |

The detailed structural information gleaned from X-ray crystallography is indispensable for establishing structure-property relationships, guiding the design of new materials with tailored optical and electronic properties, and understanding the biological activity of coumarin-based compounds. Future crystallographic studies on this compound would be invaluable in providing a definitive solid-state structure and furthering the understanding of this specific halogenated coumarin.

Computational and Theoretical Studies on 4 Chloro 5 Fluorocoumarin

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For coumarin (B35378) derivatives, these studies have provided valuable insights into their structure-activity relationships.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It has been successfully applied to a variety of coumarin derivatives to understand their reactivity and stability. For instance, studies on other halogenated coumarins have shown how the position and nature of the halogen substituent can influence the electron density distribution and, consequently, the molecule's reactivity. However, specific DFT calculations detailing the electronic structure and reactivity parameters for 4-Chloro-5-fluorocoumarin are not available in the current literature.

HOMO-LUMO Energy Gap Analysis

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. While this analysis is standard for computational studies of coumarins, specific values for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are useful for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP surface visualizes the charge distribution of a molecule. For coumarin systems, the carbonyl oxygen typically represents a region of negative potential, attractive to electrophiles. The specific MEP map for this compound, which would be influenced by the two halogen substituents, has not been computationally generated and reported.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge transfer and delocalization of electron density within a molecule. It quantifies the hyperconjugative interactions between donor (Lewis-type) and acceptor (non-Lewis type) orbitals. This analysis is crucial for understanding the stability and electronic properties of substituted coumarins. There is currently no published NBO analysis for this compound.

Theoretical Vibrational Spectra Prediction

Theoretical calculations of vibrational frequencies (IR and Raman) are instrumental in the assignment of experimental spectra. DFT methods are commonly employed for this purpose. Such predictions for other halogenated coumarins have aided in understanding their structural characteristics. However, a theoretical vibrational spectrum for this compound is not available.

Non-Linear Optical (NLO) Property Predictions (e.g., Hyperpolarizability)

Computational methods are also used to predict the non-linear optical (NLO) properties of molecules, such as the first-order hyperpolarizability (β). These properties are important for applications in optoelectronics. While the NLO properties of some coumarin derivatives have been investigated theoretically, there are no such predictions for this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a suite of computer-based techniques used to represent and simulate the behavior of molecules. For this compound, these methods can predict its three-dimensional structure, its electronic properties, and its potential interactions with biological macromolecules. Molecular dynamics (MD) simulations further extend this by simulating the movement of atoms in the system over time, offering insights into the stability and conformational changes of the molecule and its complexes.

Protein-ligand docking is a computational method that predicts the preferred orientation of a ligand (like this compound) when bound to a specific protein target. This technique is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

The docking process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

While specific docking studies on this compound are not extensively published, research on structurally related coumarin derivatives provides a framework for understanding its potential interactions. For instance, docking studies of various coumarin compounds have been performed against targets like the anti-apoptotic protein Bcl-2 frontiersin.org, human carbonic anhydrase IX (hCA-IX) mdpi.com, and c-Jun N-terminal kinase 3 (JNK3) nih.gov.

These studies commonly reveal that the coumarin scaffold can form significant interactions within protein binding pockets. For example, in a study on pyrimidine- and coumarin-linked hybrids, the lead compound formed stable interactions with the hinge region of JNK3. nih.gov Similarly, docking simulations of a novel coumarin derivative against the NUDT5 protein identified hydrogen bonding with Arg 51 as a critical interaction. mdpi.com Based on its structure, this compound would be expected to participate in similar interactions; the chlorine and fluorine atoms could modulate its electronic profile and introduce specific halogen bonding opportunities, while the lactone ring's oxygen atoms are potential hydrogen bond acceptors.

Table 1: Example Docking Scores and Interactions for Coumarin Derivatives Against Various Protein Targets

| Compound/Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| Complex 5 (Coumarin-based) | Bcl-2 | -6.3 | PHE104, TYR108, GLN118, ARG110 | Hydrophobic, Hydrogen Bond, Salt Bridge frontiersin.org |

| 4-Hydroxycoumarin-Neurotransmitter Derivatives | hCA-IX | Not Specified | GLN92, GLU106, LEU198, THR199 | Hydrogen Bond, Hydrophobic mdpi.com |

| (2R)-2-((S)-sec-butyl)-5-oxo-4-(2-oxochroman-4-yl)-2,5-dihydro-1H-pyrrol-3-olate | NUDT5 | -6.574 | Arg 51 | Hydrogen Bond, π–π Stacking mdpi.com |

This table is illustrative of docking studies on the broader coumarin class and is not specific to this compound.

Following docking studies, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. While docking provides a static snapshot of the binding pose, MD simulations offer a more realistic view by simulating the motions of the protein and ligand in a solvated environment. mdpi.com

An MD simulation can assess the stability of the predicted binding pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD over the simulation time (e.g., 100 to 500 nanoseconds) suggests that the ligand remains securely in the binding pocket and the complex is stable. nih.govmdpi.commdpi.com For example, an MD simulation of a coumarin derivative complexed with the NUDT5 protein for 500 ns showed a stable RMSD change of 2.4 Å, confirming a stable interaction. mdpi.com

Other analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding.

Radius of Gyration (Rg): To assess the compactness of the protein-ligand complex over time. mdpi.com

Interaction Analysis: To track the persistence of specific hydrogen bonds and other interactions identified in the docking pose throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, QSAR models can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent molecules. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. The structures are typically drawn and optimized using computational chemistry software before descriptors are calculated. nih.gov

Descriptors can be categorized as:

1D Descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific functional groups). These are often preferred for their simplicity and interpretability. nih.gov

3D Descriptors: Dependent on the 3D conformation of the molecule (e.g., molecular volume, surface area).

Quantum Chemical Descriptors: Calculated using quantum mechanics, providing information on electronic properties (e.g., HOMO/LUMO energies, dipole moment, atomic charges). nih.gov

Software packages like Dragon, PaDEL, or custom scripts are used to calculate thousands of potential descriptors for a set of molecules. nih.govchemrxiv.org A crucial step is then feature selection, where statistical methods are used to identify the subset of descriptors that are most correlated with the biological activity. This process helps to build a robust model and avoid overfitting.

Once a QSAR model is built, typically using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), it must be rigorously validated to ensure its statistical significance and predictive power. researchgate.net Validation is performed using several metrics:

Internal Validation: This assesses the robustness of the model using the same data it was trained on. The most common method is Leave-One-Out cross-validation (LOO-CV), which generates the cross-validation coefficient (Q² or q²). A Q² value greater than 0.5 is generally considered indicative of a good model. nih.gov

External Validation: This is the most critical test, where the model's ability to predict the activity of an external set of compounds (not used in model training) is evaluated. The predictive correlation coefficient (R²pred or r²) is calculated. An acceptable model should have an R²pred greater than 0.6. nih.gov

Table 3: Statistical Criteria for a Valid QSAR Model

| Parameter | Symbol | Accepted Value | Description |

|---|---|---|---|

| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit of the model for the training set. |

| Cross-validation Coefficient | Q² | > 0.5 | Measures the internal predictive ability of the model. |

| Predictive Correlation Coefficient | R²pred | > 0.6 | Measures the model's ability to predict an external test set. |

(Based on criteria proposed by Golbraikh and Tropsha) nih.gov

Once validated, the QSAR model becomes a powerful tool for in silico screening. It can be used to predict the biological activity of a virtual library of new this compound analogues before they are synthesized. The interpretations of the descriptors in the model also provide insights into the structural features that are either beneficial or detrimental to activity, guiding medicinal chemists in the rational design of new, more effective compounds. nih.gov

Emerging Research Applications of 4 Chloro 5 Fluorocoumarin in Chemical Biology and Materials Science

Development as Fluorescent Probes and Labels in Biological Research

The coumarin (B35378) scaffold is a cornerstone in the design of fluorescent probes and labels for biological research due to its favorable photophysical properties, including high quantum yields, photostability, and sensitivity to the microenvironment. nih.govmdpi.com The synthesis of coumarin-based fluorescent probes often involves the modification of the coumarin core to modulate its spectral properties and to introduce specific recognition sites for target analytes. nih.gov While direct studies on 4-Chloro-5-fluorocoumarin as a fluorescent probe are not extensively documented, the principles of probe design suggest that its halogenated structure could offer unique advantages.

Halogenation is a known strategy to influence the photophysical properties of fluorophores. The introduction of electron-withdrawing groups, such as chlorine and fluorine, can alter the intramolecular charge transfer (ICT) characteristics of the coumarin system, potentially leading to shifts in the absorption and emission spectra. nih.gov This tunability is crucial for developing probes with specific excitation and emission wavelengths suitable for various biological imaging applications, including multiplexing with other fluorophores.

The synthesis of coumarin fluorescent probes typically involves derivatization at various positions of the coumarin nucleus. nih.gov For instance, the 7-position is often substituted with electron-donating groups to enhance fluorescence, while the 3- and 4-positions can be modified to introduce recognition moieties or to fine-tune the electronic properties. nih.gov In this context, this compound could serve as a valuable precursor, where the chlorine atom at the 4-position can be a site for further functionalization through nucleophilic substitution reactions, allowing for the attachment of specific targeting ligands or analyte-responsive groups.

The general mechanisms of action for coumarin-based fluorescent probes include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). nih.gov The electronic nature of the substituents on the coumarin ring plays a critical role in these mechanisms. The chloro and fluoro substituents in this compound would be expected to influence the electron density of the coumarin core, thereby affecting the efficiency of these photophysical processes. This could be leveraged to design "turn-on" or "turn-off" fluorescent probes where the fluorescence is modulated upon interaction with a specific biological target.

Table 1: Common Positions for Substituent Modification on the Coumarin Core for Fluorescent Probe Development

| Position | Typical Substituent Type | Effect on Photophysical Properties |

| 3 | Recognition moieties, electron-withdrawing groups | Fine-tuning of electronic properties, analyte specificity |

| 4 | Recognition moieties, various functional groups | Attachment of targeting ligands, modulation of ICT |

| 7 | Electron-donating groups | Enhancement of fluorescence quantum yield |

| 8 | Various functional groups | Less common, but can influence spectral properties |

Integration into Optoelectronic Devices and Materials

Coumarin derivatives are recognized for their significant potential in the development of optoelectronic devices and materials, owing to their inherent photophysical and photochemical properties. pku.edu.cnnih.gov These applications often rely on the ability of coumarins to absorb and emit light efficiently, as well as to respond to external stimuli such as electric fields or light.

Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), coumarin derivatives have been explored as emitters or dopants in the emissive layer. Their high fluorescence quantum yields and color tunability make them attractive candidates for achieving efficient and vibrant displays. The emission color of a coumarin derivative is highly dependent on its substitution pattern. While specific research on this compound in OLEDs is not prominent, the presence of halogen atoms can influence the electronic properties and intermolecular interactions of the molecule. These factors can affect the charge transport and recombination processes within the OLED device, potentially impacting its efficiency and stability. Theoretical investigations on coumarin dyes have shown that donor-acceptor configurations are beneficial for optoelectronic applications, and halogen atoms can contribute to these electronic characteristics. mdpi.com

Laser Dye Applications

Coumarin derivatives are a well-established class of laser dyes, particularly in the blue-green region of the spectrum. nih.gov Their utility in this area stems from their strong absorption in the near-UV and visible regions, high fluorescence quantum yields, and good photostability. The lasing properties of coumarin dyes are sensitive to their molecular structure and the solvent environment. pku.edu.cn The introduction of substituents can shift the lasing wavelength and improve performance. For instance, electron-withdrawing groups can influence the energy levels of the molecule, which in turn affects the emission wavelength. The chloro and fluoro groups in this compound could potentially modulate its spectral properties to be suitable for specific laser applications. The relationship between the structure of coumarin derivatives and their photophysical properties, such as fluorescence rates and intersystem crossing, is a key area of study for optimizing their performance as laser dyes. nih.gov

Photoalignment in Liquid Crystalline Systems